Norfloxacin monohydrate
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Overview
Description
Norfloxacin monohydrate is a fluoroquinolone antibiotic used to treat a variety of bacterial infections. It is particularly effective against urinary tract infections, gynecological infections, prostatitis, gonorrhea, and bladder infections . Norfloxacin works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination .
Preparation Methods
Synthetic Routes and Reaction Conditions
Norfloxacin can be synthesized through a series of chemical reactions starting from 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1H-quinoline-3-carboxylic acid. The synthesis involves the formation of a cocrystal with resorcinol using a solvent-mediated transformation in toluene . The cocrystal exists in both anhydrous and monohydrate forms with the same stoichiometry .
Industrial Production Methods
An improved method for the synthesis of norfloxacin involves the use of specific reagents and conditions to enhance yield and purity . The industrial production typically involves large-scale chemical reactions under controlled conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Norfloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or create derivatives with improved efficacy.
Common Reagents and Conditions
Common reagents used in the reactions involving norfloxacin include resorcinol, saccharin, and other coformers . The reactions are typically carried out under controlled pH conditions to ensure optimal solubility and stability.
Major Products Formed
The major products formed from these reactions include various cocrystals and solvates, which have improved solubility and dissolution rates compared to the parent compound .
Scientific Research Applications
Norfloxacin monohydrate has a wide range of scientific research applications:
Mechanism of Action
Norfloxacin exerts its effects by inhibiting the enzymes DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication, transcription, repair, and recombination . By binding to these enzymes, norfloxacin prevents the untwisting of the DNA double helix, thereby inhibiting bacterial cell division and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but broader spectrum of activity.
Levofloxacin: Known for its effectiveness against respiratory infections.
Ofloxacin: Used to treat a variety of bacterial infections, including those of the skin and respiratory tract.
Uniqueness of Norfloxacin
Norfloxacin is unique in its specific targeting of urinary tract infections and its ability to form cocrystals with various coformers, enhancing its solubility and bioavailability . Its specific inhibition of DNA gyrase and topoisomerase IV makes it particularly effective against certain bacterial strains resistant to other antibiotics .
Properties
CAS No. |
316381-81-4 |
---|---|
Molecular Formula |
C16H20FN3O4 |
Molecular Weight |
337.35 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate |
InChI |
InChI=1S/C16H18FN3O3.H2O/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;/h7-9,18H,2-6H2,1H3,(H,22,23);1H2 |
InChI Key |
ITBINNOMHXTMLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.O |
Origin of Product |
United States |
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